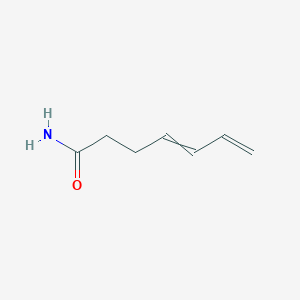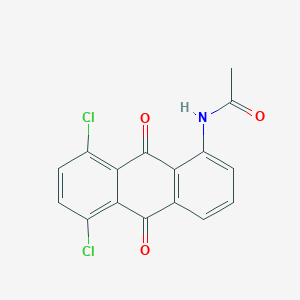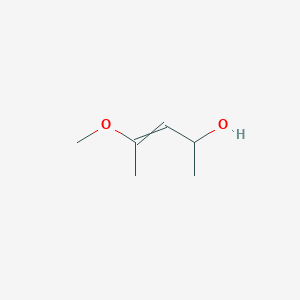![molecular formula C9H10N2O3 B14471098 6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 65479-02-9](/img/structure/B14471098.png)
6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes both hydroxyamino and oxazolidinylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one typically involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . The process begins with the preparation of a sulfone derivative of cyclohexa-2,4-dien-1-one, which undergoes ring cleavage upon irradiation with visible light in the presence of various diamines . The reaction conditions often include the use of ethanol or ethanol-DMSO as solvents and temperatures below 38°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidinylidene group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketenes, while reduction may yield amines or other derivatives .
Scientific Research Applications
6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Medicine: Research into its potential therapeutic uses, although specific medical applications are still under investigation.
Industry: Possible use in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action for 6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with nucleophilic and electrophilic sites in various chemical reactions. The compound’s unique structure allows it to participate in photolytic cleavage and condensation reactions, forming stable products under specific conditions . The molecular targets and pathways involved are primarily related to its ability to generate ketenes and other reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dien-1-one: A simpler analog that lacks the hydroxyamino and oxazolidinylidene groups.
Oximes and Hydrazones: Compounds that also contain nitrogen and oxygen functional groups but differ in their overall structure and reactivity.
Uniqueness
6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups, which allows it to undergo a variety of chemical reactions and participate in complex synthetic pathways
Properties
CAS No. |
65479-02-9 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[5-(hydroxyamino)-4,5-dihydro-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C9H10N2O3/c12-8-4-2-1-3-6(8)7-5-9(10-13)14-11-7/h1-4,9-10,12-13H,5H2 |
InChI Key |
CBEUYIIXZHFKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



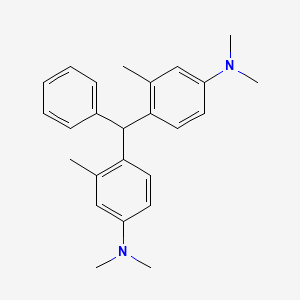
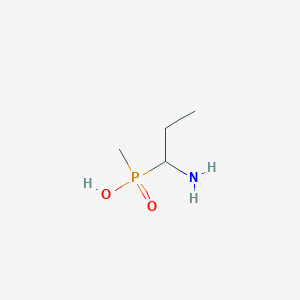
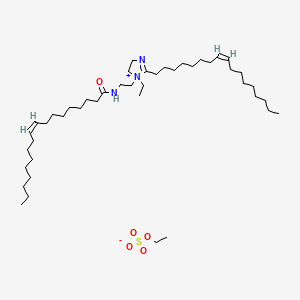
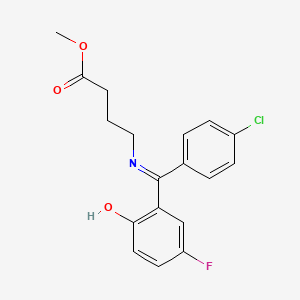
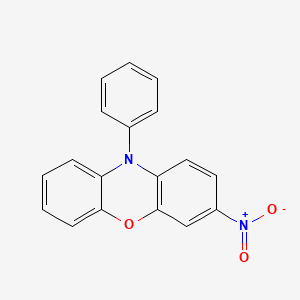
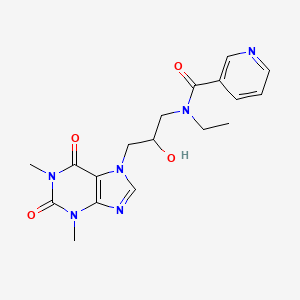
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
